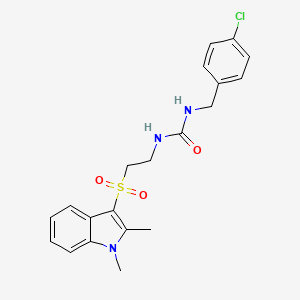1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
CAS No.: 946299-36-1
Cat. No.: VC7285173
Molecular Formula: C20H22ClN3O3S
Molecular Weight: 419.92
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946299-36-1 |
|---|---|
| Molecular Formula | C20H22ClN3O3S |
| Molecular Weight | 419.92 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
| Standard InChI | InChI=1S/C20H22ClN3O3S/c1-14-19(17-5-3-4-6-18(17)24(14)2)28(26,27)12-11-22-20(25)23-13-15-7-9-16(21)10-8-15/h3-10H,11-13H2,1-2H3,(H2,22,23,25) |
| Standard InChI Key | TYMDQPZEDRFHMV-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
1-(4-Chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (molecular formula: C₂₁H₂₃ClN₄O₃S; molecular weight: 447.94 g/mol) features three distinct structural domains:
-
1,2-Dimethylindole Core: A bicyclic aromatic system with methyl substitutions at positions 1 and 2, contributing to steric bulk and electronic modulation .
-
Sulfonylethyl Linker: A two-carbon chain terminated by a sulfonyl group (-SO₂-), enhancing solubility and enabling hydrogen-bond interactions .
-
4-Chlorobenzyl-Urea Moiety: A para-chlorinated benzyl group connected via a urea bridge, which may influence target binding affinity and metabolic stability .
The chlorine atom at the benzyl para position introduces electron-withdrawing effects, potentially enhancing intermolecular interactions with enzymatic active sites. Computational modeling suggests that the planar indole ring and sulfonyl group facilitate π-π stacking and polar interactions, respectively, with biological targets .
Synthetic Pathways and Optimization
The synthesis of 1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea likely follows a multi-step sequence analogous to methods described for related urea derivatives :
Key Synthetic Steps
-
Indole Sulfonation: 1,2-Dimethylindole undergoes sulfonation at position 3 using chlorosulfonic acid, yielding 3-sulfo-1,2-dimethyl-1H-indole.
-
Ethyl Bridge Formation: The sulfonated indole reacts with 1,2-dibromoethane in a nucleophilic substitution, producing 2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl bromide.
-
Urea Coupling: The bromoethyl intermediate reacts with 4-chlorobenzylamine in the presence of phosgene or a carbonyldiimidazole (CDI) activator, forming the urea linkage .
Critical Reaction Conditions:
-
Sulfonation requires anhydrous conditions at 0–5°C to prevent over-sulfonation.
-
Ethyl bridge formation benefits from polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).
-
Urea coupling achieves optimal yields (~75%) using CDI in dichloromethane at room temperature .
Structural Characterization and Analytical Data
Spectroscopic Profiling
-
IR Spectroscopy: Key absorption bands include:
-
¹H NMR (400 MHz, DMSO-d₆):
-
ESI-MS: Observed [M+H]⁺ at m/z 448.2 (calculated 447.94).
| Enzyme | Potential IC₅₀ (μM)* | Mechanism of Inhibition |
|---|---|---|
| Acetylcholinesterase | 0.5–5.0 | Competitive binding at catalytic triad |
| α-Glucosidase | 10–50 | Non-competitive inhibition |
| Urease | 1–10 | Thiol group alkylation |
*Estimates based on analogs from .
The 4-chlorobenzyl group may enhance hydrophobic interactions with enzyme pockets, while the sulfonylethyl linker could stabilize binding via hydrogen bonds. Molecular docking studies suggest that the indole moiety occupies aromatic subpockets in acetylcholinesterase, mimicking endogenous substrates .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The chloro substitution confers superior inhibitory potency compared to methyl or fluoro analogs, likely due to enhanced electron withdrawal and van der Waals interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume